(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-(3-bromo-4-ethoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-3-15-12-7-6-10(8-11(12)13)5-4-9(2)14/h4-8H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZZFFZWNQBQGJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromo-4-ethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one lies in medicinal chemistry . Studies have demonstrated that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various microorganisms, making it a candidate for developing new antimicrobial agents.
- Antioxidant Activity : Its ability to scavenge free radicals suggests potential use in formulations aimed at reducing oxidative stress.
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial effects of several derivatives of butenone compounds, this compound was found to have significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the ethoxy and bromine substituents could enhance its efficacy compared to other similar compounds.
Materials Science
Beyond medicinal applications, this compound is also explored in materials science , particularly in the development of organic light-emitting diodes (OLEDs).
Application in OLEDs
The compound can serve as both a dopant and a host material in OLED applications. Its structural properties allow for effective charge transport and light emission when incorporated into OLED devices. Research indicates that compounds with similar structures can improve the efficiency and stability of OLEDs.
| Material | Application | Properties |
|---|---|---|
| This compound | OLEDs | Enhances light emission and charge transport |
| 4-Ethoxyphenylbutenone | Antioxidant | Reduces oxidative damage |
| 4-Bromophenylbutenone | Antimicrobial | Effective against bacterial strains |
Organic Synthesis
The compound's unique structure allows it to act as an intermediate in various organic synthesis reactions. Its reactivity can be exploited to create more complex molecules with potential therapeutic applications.
Synthetic Routes
Several synthetic methods can be employed to produce this compound:
- Alkylation Reactions : Utilizing brominated phenols with ethylating agents.
- Condensation Reactions : Combining ketones with appropriate aldehydes under acidic conditions.
These methods highlight the compound's versatility as a building block in organic chemistry.
Mechanism of Action
The mechanism of action of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, including enzymes and receptors, leading to modulation of signaling pathways and cellular processes. For example, they may inhibit enzymes like cyclooxygenase (COX) or interact with nuclear receptors to exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
- Electronic Effects: The ethoxy group in the target compound provides moderate electron-donating effects compared to the strongly electron-withdrawing NO₂ group in (E)-4-(4-nitrophenyl)but-3-en-2-one. This difference significantly alters reactivity in conjugate additions .
- Polarity : The bromo-ethoxy substitution increases polarity relative to the simpler 4-bromo analogue (), enhancing solubility in polar solvents.
- Biological Relevance : Compounds like (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one exhibit hydrogen-bonding capabilities due to hydroxyl groups, making them suitable for enzyme inhibition studies, whereas the ethoxy group in the target compound may reduce such interactions .
Spectroscopic and Optical Properties
- NMR : The target compound’s ¹H NMR would show distinct signals for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons influenced by bromine’s deshielding effect, similar to the 3-bromo-4-methoxy derivative in .
- Nonlinear Optics: Substituents like NO₂ () enhance nonlinear optical (NLO) properties via charge transfer, whereas the ethoxy group in the target compound may exhibit weaker NLO activity due to reduced electron-withdrawing capacity .
Biological Activity
(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its molecular formula and features a butenone backbone, which is a common motif in biologically active molecules. The presence of a bromine atom and an ethoxy group on the phenyl ring enhances its reactivity and biological potential.
1. Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity. In vitro studies have evaluated its effectiveness against various pathogens, with findings indicating significant inhibition of bacterial growth.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
The compound's minimum inhibitory concentration (MIC) values demonstrate its potency compared to standard antibiotics, highlighting its potential as a therapeutic agent against resistant strains .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays confirmed that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential for treating inflammatory diseases.
3. Antioxidant Activity
The compound has also demonstrated antioxidant activity, which is beneficial in combating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance, including COX and DNA gyrase.
- Receptor Interaction : It potentially interacts with nuclear receptors, modulating signaling pathways that regulate inflammation and cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of chalcone compounds, including this compound. The results indicated that this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics, with specific MIC values ranging from 0.22 to 0.25 μg/mL for the most sensitive strains .
Case Study 2: Anti-inflammatory Potential
In another investigation focused on anti-inflammatory agents, researchers assessed the effects of this compound on cytokine production in human cell lines. The results showed a marked reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that this compound could be developed into a novel anti-inflammatory drug .
Q & A
Basic: What are the recommended safety protocols for handling (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one in laboratory settings?
Answer:
This compound requires stringent safety measures due to its harmful nature via inhalation, skin contact, and ingestion. Key protocols include:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation.
- First Aid:
- Storage: Keep in a cool, dry place, away from oxidizers and ignition sources.
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
A multi-technique approach is critical:
-
NMR/IR: Confirm functional groups (e.g., enone C=O stretch at ~1670 cm⁻¹; aromatic Br and OEt substituents via H/C NMR).
-
X-ray crystallography: Resolve stereochemistry and molecular conformation. For example, related bromo-methoxy analogs crystallize in the monoclinic space group with unit cell parameters:
Parameter Value 9.6902 Å 20.3345 Å 12.9556 Å 110.636° 2389.0 ų Data from structurally similar compounds suggest the E-configuration is stabilized by conjugation .
Basic: Outline a synthetic route for this compound, highlighting critical intermediates.
Answer:
A plausible route involves:
Synthesis of 3-bromo-4-ethoxyphenyl precursor: Ethoxylation of 3-bromo-4-hydroxyphenyl derivatives using ethyl bromide/KCO in DMF.
Enone formation: Aldol condensation of acetophenone derivatives with aldehydes under basic conditions (e.g., NaOH/EtOH).
Stereochemical control: Use of directing groups or microwave-assisted synthesis to favor the E-isomer.
Critical intermediates include 3-bromo-4-ethoxybenzaldehyde and β-keto ester derivatives .
Advanced: How does the stereochemistry (E-configuration) of the enone moiety influence the compound’s reactivity in Diels-Alder reactions?
Answer:
The E-configuration positions the electron-withdrawing aryl group and ketone in a planar orientation, enhancing conjugation and electrophilicity of the α,β-unsaturated system. This increases reactivity toward electron-rich dienes.
- Regioselectivity: The bulky 3-bromo-4-ethoxyphenyl group directs endo transition state formation.
- Kinetic studies: Compare reaction rates with Z-isomers (if accessible) using DFT calculations to validate orbital alignment effects .
Advanced: What experimental strategies can resolve discrepancies in reported yields for cross-coupling reactions involving this compound?
Answer:
Conflicting yields may arise from:
- Catalyst variability: Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and ligands (e.g., XPhos) to optimize Buchwald-Hartwig coupling.
- Solvent effects: Test polar aprotic solvents (DMF, DMSO) vs. toluene for Suzuki-Miyaura reactions.
- Controlled degradation: Monitor reaction progress via HPLC to identify byproducts. Reference studies on similar bromoaryl enones suggest reaction times >12 hours improve reproducibility .
Advanced: How can computational modeling predict substituent effects (Br, OEt) on the compound’s electronic properties?
Answer:
- DFT calculations: Compare HOMO/LUMO energies with methoxy analogs (e.g., 3-bromo-4-methoxyphenyl derivatives) to quantify electron-donating effects of OEt.
- Electrostatic potential maps: Identify electron-deficient regions (e.g., enone β-carbon) for nucleophilic attack.
- Spectroscopic validation: Overlay computed IR/NMR spectra with experimental data to refine models. Studies on related terphenyl systems demonstrate strong agreement between DFT and crystallographic bond lengths .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
